![molecular formula C17H8Cl2F6N4 B2453862 3-chloro-2-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]vinyl}-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine CAS No. 400081-91-6](/img/structure/B2453862.png)
3-chloro-2-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]vinyl}-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .
Synthesis Analysis
The demand for TFMP derivatives has been increasing steadily. The synthetic methods for introducing TFMP groups within the structures of other molecules generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Applications De Recherche Scientifique
Catalytic Applications in Polymerization
Complexes containing derivatives similar to the compound have been utilized as catalyst precursors in the vinyl-addition polymerization of norbornene. Notably, the nature of the ligand and the metal center were found to significantly influence the polymerization behavior. The polymers produced, namely polynorbornene, exhibited high molecular weights and narrow molecular weight distributions, indicating the potential of these complexes in polymer production (Benade et al., 2011).
Novel Synthetic Routes
Various studies have outlined the synthesis of novel pyrazole and pyridine derivatives. These include a detailed methodology for preparing compounds like 3-chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide and others through processes such as hydrazinolysis, cyclization, chlorination, oxidation, and amidation (Yang Yun-shang, 2010).
Antioxidant and Antimicrobial Activity
A series of novel pyridine derivatives was synthesized and shown to exhibit promising antioxidant and antimicrobial properties. These compounds, due to their unique structure with trifluoromethyl and chloromethyl substituents, demonstrated fungiostatic and fungicidal activities against various microorganisms. The study emphasizes the biomedical potential of these compounds (Bonacorso et al., 2015).
Applications in Insecticidal Research
The research on derivatives of this compound extends to the development of insecticidal candidates. A scalable process involving [3 + 2] cyclization strategies was detailed for the synthesis of a key intermediate, showcasing the compound's relevance in the synthesis of potential insecticides (Yang et al., 2019).
Multicomponent Reaction Approaches
A multicomponent reaction approach was discovered to facilitate the synthesis of complex pyridine derivatives, demonstrating the compound's versatility in organic synthesis and potential for biomedical applications. This approach provided a straightforward method to create functionally diverse molecular structures (Elinson et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-2-[3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrazol-1-yl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8Cl2F6N4/c18-12-5-9(16(20,21)22)7-26-14(12)2-1-11-3-4-29(28-11)15-13(19)6-10(8-27-15)17(23,24)25/h1-8H/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZVUPHZNBLEOP-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C=CC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(N=C1/C=C/C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8Cl2F6N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-[3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrazol-1-yl]-5-(trifluoromethyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl (5S,7S)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2453781.png)
![N-cyclohexyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide](/img/structure/B2453783.png)

![(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone](/img/structure/B2453788.png)
![ethyl 2-(5-bromothiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2453789.png)
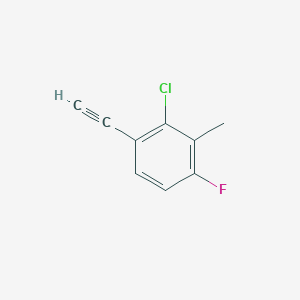
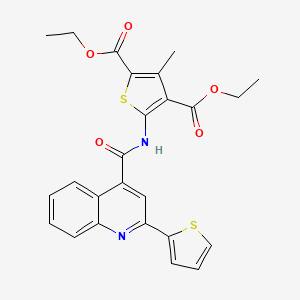
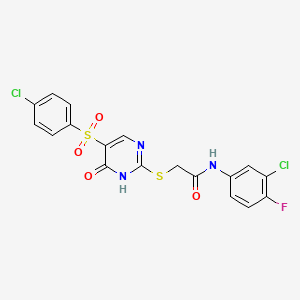
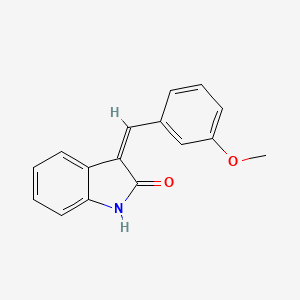
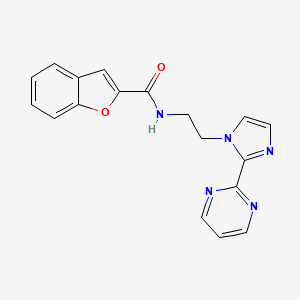
![N-[4-(2-amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2453799.png)
![(E)-3-(5-(benzo[d][1,3]dioxol-4-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide](/img/structure/B2453800.png)
![2-Chloro-1-(7,7-dimethyl-6,8-dihydro-4H-furo[3,2-c]azepin-5-yl)propan-1-one](/img/structure/B2453801.png)
![2-Chloro-N-[(1-methylindazol-6-yl)methyl]propanamide](/img/structure/B2453802.png)